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molecular formula C14H10BrF3OS B8559191 1-(Benzyloxy)-4-bromo-2-[(trifluoromethyl)sulfanyl]benzene CAS No. 647856-40-4

1-(Benzyloxy)-4-bromo-2-[(trifluoromethyl)sulfanyl]benzene

Cat. No. B8559191
M. Wt: 363.19 g/mol
InChI Key: XWGKBWYKZIDDOR-UHFFFAOYSA-N
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Patent
US07691843B2

Procedure details

1-Benzyloxy-4-bromo-2-trifluoromethylthiobenzene was prepared from 4-bromo-1-hydroxy-2-trifluoromethylthiobenzene following Method C. The reaction was conducted at 50° C. for 1 h using benzyl bromide as an alkylating agent and the resulting product was purified by column chromatography using hexanes as an eluent to afford 1-benzyloxy-4-bromo-2-trifluoromethylthiobenzene in 63% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([S:9][C:10]([F:13])([F:12])[F:11])[CH:3]=1.[CH2:14](Br)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[CH2:14]([O:8][C:5]1[CH:6]=[CH:7][C:2]([Br:1])=[CH:3][C:4]=1[S:9][C:10]([F:13])([F:11])[F:12])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)O)SC(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting product was purified by column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)Br)SC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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